molecular formula C10H8ClN3 B1418846 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine CAS No. 1159817-95-4

4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine

Cat. No. B1418846
M. Wt: 205.64 g/mol
InChI Key: JWXDWMPUBMFQNP-UHFFFAOYSA-N
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Description

“4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine” is a chemical compound with the CAS Number: 83551-42-2 . It has a molecular weight of 205.65 . The IUPAC name for this compound is 4-chloro-6-methyl-2-(3-pyridinyl)pyrimidine .


Synthesis Analysis

While specific synthesis methods for “4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine” were not found, pyrimidine compounds in general have been synthesized using various methods . These methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Molecular Structure Analysis

The InChI code for “4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine” is 1S/C10H8ClN3/c1-7-5-9(11)14-10(13-7)8-3-2-4-12-6-8/h2-6H,1H3 .


Chemical Reactions Analysis

Pyrimidine compounds, including “4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine”, have been known to undergo various chemical reactions . These reactions include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Physical And Chemical Properties Analysis

“4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine” is a powder with a melting point of 73-74 degrees Celsius .

Scientific Research Applications

Nonlinear Optical Properties

Pyrimidine derivatives, including structures related to 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine, have been studied extensively for their potential applications in nonlinear optics (NLO). A study involving phenyl pyrimidine derivatives highlighted their significant NLO characteristics, suggesting their potential for optoelectronic high-tech applications. The research utilized density functional theory (DFT) and time-dependent DFT (TDDFT) analyses to explore the photophysical properties, confirming the compounds' NLO activity and optoelectronic application potential (Hussain et al., 2020).

Antimicrobial Activity

Certain pyrimidine salts, structurally related to 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine, have been synthesized and evaluated for their antimicrobial properties. One such study synthesized pyrimidine salts with chloranilic and picric acids and found that compounds exhibited notable inhibition towards various microbial strains, indicating their potential as antimicrobial agents (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013).

Supramolecular Architecture

Research into the design of isostructural co-crystals involving aminopyrimidines, akin to 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine, has been conducted to understand the structural properties and potential applications of these compounds. The study prepared co-crystals with various carboxylic acids, observing the formation of common supermolecules with potential relevance in material sciences (Ebenezer, Muthiah, & Butcher, 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

While specific future directions for “4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine” were not found, pyrimidine compounds in general continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . More than 200 pyrimidines have been represented as antimicrobial agents with different mono-, di-, tri-, and tetrasubstituted classes . This can facilitate the development of more potent and effective antimicrobial agents .

properties

IUPAC Name

4-chloro-2-methyl-6-pyridin-3-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c1-7-13-9(5-10(11)14-7)8-3-2-4-12-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXDWMPUBMFQNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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